molecular formula C20H16N4 B147327 Nitron CAS No. 2218-94-2

Nitron

Cat. No. B147327
CAS RN: 2218-94-2
M. Wt: 312.4 g/mol
InChI Key: CWGBFIRHYJNILV-UHFFFAOYSA-N
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Description

Diverse Applications of Nitrones

Nitrones are highly versatile reagents used in the synthesis of various heterocyclic compounds. Their applications extend beyond the well-known [3+2]-dipolar cycloaddition reactions, enabling the formation of complex structures such as dihydro- and tetrahydro-1,2-oxazines, azabicyclooctanes, and pyridines. These reactions are crucial for constructing nitrogen-containing compounds that are significant in medicinal chemistry and materials science .

Nitron: A Stable N-heterocyclic Carbene

Nitron, a mesoionic compound, has been a stable N-heterocyclic carbene for over a century. It features a cationic triazolium unit with an anionic PhN substituent. The existence of a singlet diaminocarbene tautomer, which includes a 1,2,4-triazol-5-ylidene unit with an NHPh substituent, has been confirmed, showcasing the structural diversity and stability of Nitron .

Solid Support Synthesis with Nitrones

The application of nitrones in solid-phase organic synthesis, particularly in 1,3-dipolar cycloaddition reactions, is less common compared to other 1,3-dipoles. However, nitrones offer a promising approach for the synthesis of isoxazolidines and isoxazolines on solid supports. This method also allows for subsequent transformations and the use of polymer-bound catalysts, which can lead to more efficient and environmentally friendly synthetic processes .

Synthesis and Transformations of Nitrones

Nitrones are synthesized through catalytic oxidations and condensations, serving as key intermediates for nitrogen compound synthesis. Their transformations include reactions with nucleophiles or radicals, C-H functionalization, and various addition reactions, which are essential for selective carbon-carbon bond formations. These methods contribute to the development of biologically important nitrogen compounds .

Recent Advances in Nitronates

Nitronates, derived from nitrones, are valuable in the stereoselective synthesis of bioactive molecules. Recent developments have focused on the synthesis and chemistry of O-alkyl and O-silyl nitronates, exploring their use as nucleophiles, electrophiles, and participants in annulation reactions. These advances have expanded the utility of nitronates in organic synthesis .

α-Organoelement Nitrones

The synthesis of α-organoelement-substituted nitrones has been achieved through the reaction of α-lithiated cyclic aldonitrones with various electrophilic reagents. These compounds exhibit unique IR and 13C NMR spectral characteristics and have been structurally characterized, including by X-ray analysis. Their synthesis demonstrates the potential for selective reactions even in the presence of more acidic groups within the molecule .

General Synthesis of N-vinyl Nitrones

A general synthesis route for N-vinyl nitrones has been established, starting with the conjugate addition of benzeneselenol to nitroalkenes. This process leads to the formation of selenonitroalkanes, which are then reduced and combined with aldehydes to form nitrones. The resulting N-vinyl nitrones have been characterized, including by X-ray crystallography, and have been used in [4+2] cycloaddition reactions .

Lanthanide-nitronyl Nitroxide Radical Compounds

Mononuclear tri-spin lanthanide-nitronyl nitroxide radical compounds have been synthesized and characterized. These compounds exhibit interesting magnetic properties, including antiferromagnetic ordering and field-induced single-molecule magnet behavior. The synthesis and study of these compounds contribute to the understanding of magnetic materials and their potential applications .

Nitrones in Synthetic Polymer Chemistry

Despite their multifunctional capabilities, the application of nitrones in synthetic polymer chemistry is still emerging. Nitrones act as both radical spin traps and 1,3-dipoles, indicating their potential versatility in macromolecular synthesis. The exploration of nitrones in this field is expected to unlock new synthetic strategies and materials9.

Hydrothermal Synthesis of Nickel Compounds

The hydrothermal synthesis of nickel compounds, such as Ni(3)(OH)(2)(SO(4))(2)(H(2)O)(2), has been explored. These compounds have been characterized by various techniques, including neutron powder diffraction, and exhibit magnetic properties that transition from paramagnetic to canted antiferromagnetism. The study of these compounds provides insights into their nuclear, magnetic structures, and magnetic behaviors10.

Scientific Research Applications

Therapeutic Applications

  • Nitrones, specifically nitrone derivatives, have been explored for their potential in treating oxidative stress-related conditions. They act as protective agents against oxidative stress in several biological models due to their potency and unique molecular mechanisms. These compounds target specific mediators and offer new therapeutic approaches for diseases related to stress and aging (Rosselin, Poeggeler, & Durand, 2017).

Synthesis of α-Amino Acids

  • Nitrones have been employed in the asymmetric synthesis of α-amino acids. The intermolecular addition of alkyl radicals to chiral glyoxylic nitrone achieved a high degree of stereocontrol, providing a new method for this synthesis (Ueda, Miyabe, Teramachi, Miyata, & Naito, 2003).

Polymer Chemistry

  • In synthetic polymer chemistry, nitrones are recognized for their multifunctional capabilities, acting as radical spin traps and 1,3-dipoles. Their application in macromolecular synthesis is still emerging, highlighting their potential versatility (Wong, Junkers, & Barner‐Kowollik, 2011).

Heterocyclic Compounds Synthesis

  • Nitrones are versatile reagents used in the synthesis of a diverse array of heterocyclic compounds. They undergo various transformations, including [3+3]-cycloaddition reactions, internal redox cyclization reactions, and electrocyclizations, among others, to form different heterocycles (Anderson, 2016).

Chemical Biology Tools

  • Nitrones have been utilized in the design, synthesis, and evaluation of small molecular probes for the study of proteins and glycans in plant and mammalian cells. They serve as key steps in the synthesis of complex glycomimetic small molecules (Hoogenboom, 2012).

Corrosion Inhibition

  • Phenyl nitrone derivatives have been synthesized and used as inhibitors against acidic and microbial corrosion, showing moderate to high efficiency in certain conditions (Chen, Zhao, & Chen, 2015).

Safety And Hazards

High concentrations of nitrogen gas can be particularly harmful to human health. Nitrogen can displace oxygen from ambient air within an enclosed space leading to a dangerous build-up of the inert gas .

Future Directions

In the field of soil nitrogen sensing technologies, there are significant challenges and future research trends . In the context of nitrogen dynamics in coral holobionts, there are significant gaps in our understanding of nitrogen processes, which hinders our comprehension of nitrogen balance in coral holobionts .

properties

IUPAC Name

N,1,4-triphenyl-4-aza-1-azonia-2-azanidacyclopent-5-en-3-imine
Source PubChem
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InChI

InChI=1S/C20H16N4/c1-4-10-17(11-5-1)21-20-22-24(19-14-8-3-9-15-19)16-23(20)18-12-6-2-7-13-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGBFIRHYJNILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2[N-][N+](=CN2C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062269
Record name 1,4-Diphenyl-3-(phenylamino)-1H-1,2,4-triazolium inner salt
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Intensely yellow solid; [Merck Index] Gold powder; [Alfa Aesar MSDS]
Record name Nitron
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Product Name

Nitron

CAS RN

2218-94-2
Record name Nitron
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Record name 4H-1,2,4-Triazolium, 1,4-diphenyl-3-(phenylamino)-, inner salt
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Record name 1,4-Diphenyl-3-(phenylamino)-1H-1,2,4-triazolium inner salt
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Record name NITRON
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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